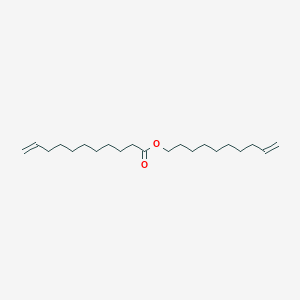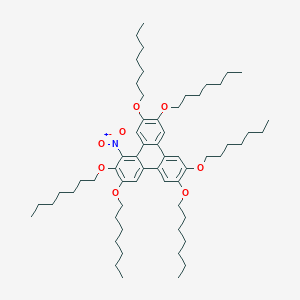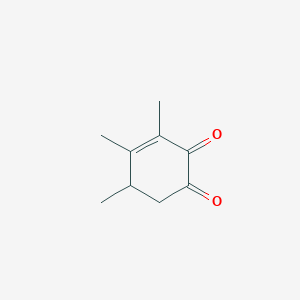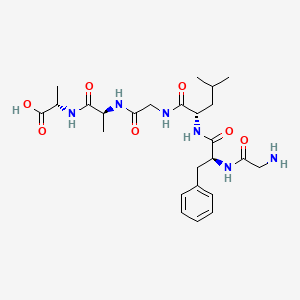![molecular formula C32H41N3O2 B14258718 2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 209324-18-5](/img/structure/B14258718.png)
2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound known for its applications in various fields, particularly in the stabilization of polymers. This compound is a member of the benzotriazole family, which is widely recognized for its ability to absorb ultraviolet (UV) light, thereby protecting materials from UV-induced degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves multiple steps, starting with the preparation of the benzotriazole core. The process includes:
Formation of Benzotriazole Core: This is achieved by the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the tert-butyl, hydroxy, and methyl groups.
Coupling Reactions: The final step involves coupling the substituted benzotriazole with the appropriate phenol derivative under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, coatings, and adhesives to enhance durability and longevity.
Wirkmechanismus
The compound exerts its effects primarily through the absorption of UV light, which prevents the formation of free radicals that can cause degradation. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby protecting the material. Additionally, the hydroxy groups contribute to the antioxidant properties by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol
- 2-(2H-Benzotriazol-2-yl)-6-(tert-butyl)-4-methylphenol
Uniqueness
Compared to similar compounds, 2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol offers enhanced UV absorption and stability due to the presence of multiple substituents that synergistically improve its protective properties. This makes it particularly effective in applications requiring long-term UV protection.
Eigenschaften
CAS-Nummer |
209324-18-5 |
|---|---|
Molekularformel |
C32H41N3O2 |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
2-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-6-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C32H41N3O2/c1-20-14-21(28(36)24(15-20)31(5,6)7)16-22-17-23(32(8,9)19-30(2,3)4)18-27(29(22)37)35-33-25-12-10-11-13-26(25)34-35/h10-15,17-18,36-37H,16,19H2,1-9H3 |
InChI-Schlüssel |
LEGLETKSWODEBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)N3N=C4C=CC=CC4=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)



![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)


![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)


![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)

![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)
